2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one
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Overview
Description
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine-substituted propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of a phosphorus-containing precursor with a chlorinated propyl alcohol. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with molecular targets that contain nucleophilic sites. The chlorine atom in the compound can be displaced by nucleophiles, leading to the formation of new phosphorus-containing products. This reactivity is crucial for its applications in synthesis and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene
- Propane, 2,2’-oxybis [1-chloro-
- Phosphoric acid, P,P’-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P’,P’-tetrakis(2-chloro-1-methylethyl) ester
Uniqueness
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its specific structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine-substituted propyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
87989-68-2 |
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Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
2-(1-chloropropan-2-yloxy)-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7(5-8)12-13(9)6-10-3-2-4-11-13/h7H,2-6H2,1H3 |
InChI Key |
UIJPZGGXSZEWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)OP1(=O)COCCCO1 |
Origin of Product |
United States |
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